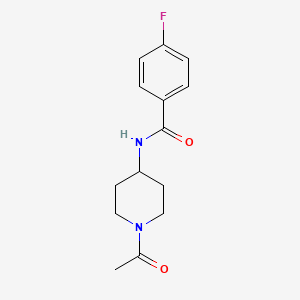

N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

FK962 has a wide range of scientific research applications, including:

Chemistry: FK962 is used as a model compound to study various chemical reactions and mechanisms.

Industry: FK962 is used in the development of new pharmaceuticals and therapeutic agents.

Orientations Futures

While specific future directions for “N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the study and development of piperidine derivatives, including “this compound”, continue to be a promising area in the field of drug discovery.

Mécanisme D'action

Target of Action

The primary target of N-(1-Acetylpiperidin-4-yl)-4-fluorobenzamide, also known as FK962, is the release of somatostatin . Somatostatin is a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation via interaction with G protein-coupled somatostatin receptors .

Mode of Action

FK962 acts as an enhancer of somatostatin release . It stimulates nerve growth and neurite elongation . The compound interacts with its targets, leading to the release of somatostatin, which in turn influences various physiological processes .

Biochemical Pathways

FK962 affects the biochemical pathway involving glial cell line-derived neurotrophic factor (GDNF) . GDNF is a small protein that potently promotes the survival of many types of neurons . FK962 stimulates the induction of GDNF from trigeminal ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat trigeminal ganglion neurons .

Pharmacokinetics

The pharmacokinetics of FK962 involve its rapid penetration into the anterior and posterior segments of the eye, followed by diffusion into the vitreous body . An in silico pharmacokinetics study predicted that a dose regimen of 0.0054% FK962 twice per day would produce biologically effective concentrations of FK962 in the choroid/retina .

Result of Action

The molecular and cellular effects of FK962’s action include enhanced elongation and regeneration of neurites in trigeminal ganglion neurons . FK962 significantly increases the number of neuronal cells with elongated neurites in mixed cell culture . It also increases the number of ganglion cells with elongated neurites in pure culture .

Action Environment

The action of FK962 can be influenced by environmental factors such as the presence of other cells and the specific conditions of the culture environment . For instance, FK962’s effect on neurite elongation is enhanced when neurons are co-cultured with Schwann cells . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular and molecular environment in which it is applied .

Analyse Biochimique

Biochemical Properties

FK962 has been shown to interact with various biomolecules, including the neurotrophic peptide Glial cell line-derived neurotrophic factor (GDNF) . It has been found to significantly enhance high K±evoked somatostatin release from rat hippocampal slices .

Cellular Effects

FK962 has been observed to induce neurite elongation in cultured monkey trigeminal ganglion cells and rat Trigeminal Ganglion cells . This suggests that FK962 may influence cell function by promoting neuronal growth and recovery of corneal sensitivity .

Molecular Mechanism

The molecular mechanism of FK962 involves the induction of GDNF from Trigeminal Ganglion cells . GDNF may be a part of the signaling pathway for FK962-induced neurite elongation/regeneration in rat Trigeminal Ganglion neurons .

Temporal Effects in Laboratory Settings

The effects of FK962 on neurite elongation have been observed over time in laboratory settings

Dosage Effects in Animal Models

In animal models, FK962 has shown a bell-shaped dose-response curve, with 10^-9 M significantly increasing elongation of neurites . The effect of FK962 at higher concentrations was not due to toxicity, as cell numbers were not changed during the experiment .

Metabolic Pathways

It is known that FK962 can significantly reduce somatostatin-induced inhibition of Ca^2+ channels at 1-100 nM in single rat hippocampal neurons .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

FK962 est synthétisé par un processus en plusieurs étapes. Les étapes clés comprennent la formation du cycle pipéridine et la fixation ultérieure du groupe fluorobenzamide. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de FK962 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés du produit final. Le processus peut impliquer l'utilisation de réacteurs à grande échelle et de systèmes à flux continu pour améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

FK962 subit divers types de réactions chimiques, notamment:

Oxydation: FK962 peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans FK962.

Substitution: FK962 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant FK962 comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant FK962 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure des versions modifiées de FK962 avec différents groupes fonctionnels ou états d'oxydation .

Applications de la recherche scientifique

FK962 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: FK962 est utilisé comme composé modèle pour étudier diverses réactions et mécanismes chimiques.

Industrie: FK962 est utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

FK962 exerce ses effets en augmentant la libération de la somatostatine, un neuropeptide qui joue un rôle dans la régulation de divers processus physiologiques. Le composé stimule l'induction du facteur neurotrophique dérivé de la lignée cellulaire gliale (GDNF) à partir des cellules du ganglion trijumeau, ce qui favorise l'élongation et la régénération des neurites . Les cibles moléculaires et les voies impliquées comprennent l'activation des récepteurs de la somatostatine et les voies de signalisation en aval qui médient la croissance et la réparation des nerfs .

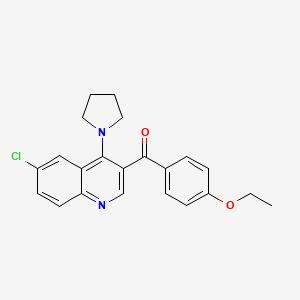

Comparaison Avec Des Composés Similaires

Composés similaires

Octreotide: Un analogue de la somatostatine utilisé pour traiter l'acromégalie et certains types de tumeurs.

Pasireotide: Un autre analogue de la somatostatine avec un profil de liaison aux récepteurs plus large.

Unicité de FK962

FK962 est unique en sa capacité à améliorer la libération de somatostatine et à stimuler la croissance nerveuse et l'élongation des neurites.

Propriétés

IUPAC Name |

N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-13(7-9-17)16-14(19)11-2-4-12(15)5-3-11/h2-5,13H,6-9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHVOHJOTMCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283167-06-6 | |

| Record name | FK-962 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25J7VT36F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-fluoro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2693456.png)

![ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2693458.png)

![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetaldehyde](/img/structure/B2693459.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2693460.png)

![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2693468.png)

![1-[4-(Aminosulfonyl)phenyl]-2,4,6-trimethyl-pyridinium perchorate](/img/structure/B2693470.png)

![2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2693475.png)

![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)